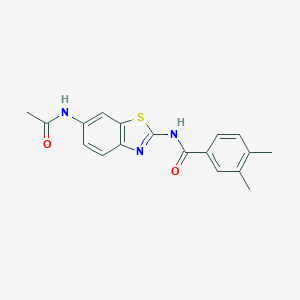

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with acetic anhydride under acidic conditions.

Acetylation: The amino group on the benzothiazole ring is acetylated using acetic anhydride to form the acetamido derivative.

Coupling Reaction: The acetamido-benzothiazole derivative is then coupled with 3,4-dimethylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale synthesis of the benzothiazole core and subsequent acetylation.

Purification: Purification of intermediates and final product using techniques such as recrystallization and chromatography.

Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation effectively. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways involved in tumor growth.

Case Study:

A study evaluated a series of benzothiazole derivatives against various cancer cell lines, including HCT-116 (human colon cancer) and MCF-7 (breast cancer). The results demonstrated that some compounds exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (μM) | Comparison Standard |

|---|---|---|---|

| This compound | HCT-116 | 5.85 | Doxorubicin (9.99) |

| Similar Benzothiazole Derivative | MCF-7 | 4.53 | Doxorubicin (9.99) |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes that are crucial in metabolic pathways. For example, it has shown potential as an inhibitor of acetylcholinesterase and alpha-glucosidase, which are targets for treating diseases such as Alzheimer's and Type 2 diabetes mellitus.

Case Study:

In vitro studies demonstrated that certain derivatives inhibited acetylcholinesterase activity significantly, suggesting their utility in developing treatments for neurodegenerative diseases .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. The presence of the benzothiazole moiety is believed to enhance its efficacy against these pathogens.

Case Study:

A study reported that specific derivatives exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics. This suggests a promising avenue for developing new antimicrobial agents .

| Compound | Target Organism | MIC (μg/mL) | Comparison Standard |

|---|---|---|---|

| This compound | E. coli | 1.27 | Ampicillin (2.54) |

| Similar Benzothiazole Derivative | S. aureus | 1.43 | Vancomycin (2.60) |

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is critical for optimizing its therapeutic potential. Researchers have conducted extensive structure-activity relationship (SAR) studies to identify key functional groups responsible for its bioactivity.

Findings:

The introduction of various substituents on the benzothiazole ring has been shown to affect both the potency and selectivity of the compound towards different biological targets. This information is invaluable for medicinal chemists aiming to design more effective derivatives with enhanced pharmacological profiles .

Mecanismo De Acción

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide involves:

Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

Pathways Involved: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide

- N-(6-acetamido-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

- N-(6-acetamido-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct physicochemical properties and biological activities compared to its analogs.

Actividad Biológica

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound possesses a benzothiazole ring and an acetamido group, which are known to contribute to various pharmacological properties. The presence of the dimethylbenzamide moiety further enhances its potential for biological activity.

Research indicates that this compound may exhibit anti-inflammatory and anti-diabetic properties. Its mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors that modulate biological pathways relevant to disease processes.

Interaction Studies

Interaction studies are critical for understanding how this compound influences biological systems. Preliminary findings suggest that it may affect cellular processes through its binding affinities to various targets. For instance, similar benzothiazole derivatives have shown promising results in inducing apoptosis in cancer cells by activating caspase pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For example, compounds with similar structures have demonstrated the ability to activate procaspase-3, leading to increased apoptosis in cancer cell lines such as U937 and MCF-7 .

A comparative analysis of structural analogs reveals that:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide | Nitro group on benzamide | Potential antimicrobial activity |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamide | Bromine substitution | Enhanced biological activity due to halogenation |

| N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonamido)benzamide | Sulfonamide moiety addition | Possible anti-inflammatory effects |

These comparisons suggest that structural modifications can significantly influence biological activities.

Case Studies and Research Findings

- Apoptosis Induction : A study found that similar benzothiazole derivatives could induce apoptosis by activating procaspase-3. Compounds such as 8j and 8k showed high selectivity and potency against cancer cells, with IC50 values of 5.2 μM and 6.6 μM respectively .

- Anticonvulsant Activity : Another series of benzothiazole derivatives were evaluated for their anticonvulsant properties. The majority were active in MES and scPTZ screens without showing neurotoxicity or liver toxicity .

Propiedades

IUPAC Name |

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-10-4-5-13(8-11(10)2)17(23)21-18-20-15-7-6-14(19-12(3)22)9-16(15)24-18/h4-9H,1-3H3,(H,19,22)(H,20,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWIAEBHACDAQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.